molecular formula C13H19NO B3109988 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol CAS No. 177941-43-4

1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol

Cat. No.: B3109988
CAS No.: 177941-43-4
M. Wt: 205.3 g/mol
InChI Key: ANQRCZQKWVDTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol is used in various scientific research applications, including:

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Therefore, appropriate safety measures should be taken when handling this compound.

Mechanism of Action

Biochemical Pathways

Without knowledge of the specific targets of “1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol”, it is challenging to summarize the affected biochemical pathways and their downstream effects. Future studies could provide insights into the biochemical pathways influenced by this compound .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Future research could provide valuable insights into how factors such as temperature, pH, and the presence of other molecules affect the action of this compound .

Biochemical Analysis

Biochemical Properties

1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. Additionally, this compound may interact with proteins that play a role in cellular signaling pathways, affecting the downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These changes can result in altered cellular metabolism, affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . This binding interaction can result in conformational changes in the target biomolecule, thereby altering its activity. Additionally, this compound may influence gene expression by interacting with transcriptional regulators, leading to changes in the expression levels of specific genes . These molecular mechanisms collectively contribute to the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to detrimental outcomes . These findings highlight the importance of dosage optimization in the application of this compound in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance . These interactions may result in altered metabolic pathways, affecting the synthesis and degradation of essential biomolecules . Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as its accumulation in certain regions may enhance or inhibit its interactions with target biomolecules . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its application in biochemical research .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects . For example, the presence of this compound in the nucleus may influence gene expression, while its localization in the mitochondria may impact cellular metabolism . Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and optimizing its use in research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol involves the reaction of pyrrolidine derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate the pyrrolidine, followed by the addition of benzyl bromide to form the benzylated product. The final step involves the reduction of the intermediate product to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(15)13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQRCZQKWVDTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 5° C. solution of 3-acetyl-1-benzylpyrrolidine (1 g, 4.9 mmol [L. E. Overman, J. Am. Chem. Soc. 1983, 105, 6622]) in methanol (10 mL) was added portionwise sodium borohydride (0.37 g, 9.8 mmol). After stirring at room temperature for 17 hours, the mixture was concentrated, diluted with ethyl acetate, washed with water, brine, dried with sodium sulfate and concentrated to afford the title compound (0.75 g). MSCI: m/z=206 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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